
2,6-Dichloro-4-hydroxypyridine
Overview
Description
2,6-Dichloro-4-hydroxypyridine (CAS 17228-74-9) is a halogenated pyridine derivative with the molecular formula C₅H₃Cl₂NO and a molecular weight of 163.99 g/mol. Key physical properties include a density of 1.6 g/cm³, a boiling point of 424.3°C, and a flash point of 210.4°C . The compound features two chlorine atoms at the 2- and 6-positions and a hydroxyl group at the 4-position of the pyridine ring. Chlorine substituents are electron-withdrawing, which enhances the acidity of the hydroxyl group compared to unsubstituted pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-hydroxypyridine can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropyridine with a boron reagent such as pinacolborane (HBPin) in the presence of a catalyst like (Ind)Ir(COD) and a ligand such as dmpe or dppe. The reaction is typically carried out in an inert atmosphere at elevated temperatures (100-150°C) until completion, as determined by gas chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. The final product is often purified through recrystallization and sublimation techniques to obtain a high-purity solid .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes .
Scientific Research Applications
Organic Synthesis
2,6-Dichloro-4-hydroxypyridine is widely used as a building block in the synthesis of various organic compounds. It facilitates the formation of substituted pyridines through substitution reactions and can be oxidized to produce pyridine ketones or aldehydes .
Biological Studies
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in pharmaceutical applications .
Pharmaceutical Development
In medicinal chemistry, this compound is a precursor in the synthesis of pharmaceutical compounds that target cardiovascular diseases and inflammatory conditions. Its derivatives are being investigated for their therapeutic efficacy in treating these ailments .
Agrochemicals
The compound is utilized in the production of agrochemicals, where it plays a role in developing herbicides and pesticides. Its ability to inhibit specific biological processes makes it valuable for controlling pests and weeds in agricultural settings.
Dyes and Pigments
This compound is also employed in the manufacture of dyes and pigments due to its stable chemical properties and ability to form vibrant colors when reacted with other chemicals .
Case Study 1: Antiviral Activity
A recent study investigated the antiviral properties of this compound derivatives against viral infections. The results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting potential for development into antiviral agents .
Case Study 2: Agrochemical Efficacy
Field trials conducted to assess the efficacy of herbicides containing this compound showed promising results in controlling annual grasses and broadleaf weeds in corn and soybean crops. The compound's mechanism involves inhibiting carotenoid biosynthesis essential for plant growth.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2,6-Dichloro-4-hydroxypyridine and are compared based on molecular properties, reactivity, and applications.
6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
- Molecular Formula : C₄H₃ClN₂O
- Key Differences: Ring System: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituents: Single chlorine at the 6-position and hydroxyl at the 4-position.
2,6-Dimethyl-4-hydroxypyridine (CAS 13603-44-6)
- Molecular Formula: C₇H₉NO
- Key Differences :
- Substituents : Methyl groups (electron-donating) replace chlorines at the 2- and 6-positions.
- Physical Properties : Lower molecular weight (123.15 g/mol) and reduced density due to the absence of heavy chlorine atoms.
- Acidity : The hydroxyl group is less acidic than in the dichloro analog due to methyl’s electron-donating nature.
- Applications : Explicitly used as an intermediate in pesticides and pharmaceuticals .
2,6-Dihydroxy-4-methyl-pyridine (Ro 271)
- Molecular Formula: C₆H₇NO₂ (hydrochloride form: C₆H₇NO₂·HCl)
- Key Differences :
- Substituents : Two hydroxyl groups and one methyl group, enhancing hydrophilicity.
- Acidity : The dihydroxy structure increases acidity, making it more water-soluble than chlorinated analogs.
- Applications : Referenced in cosmetic science literature, though specific functions are unclear .
4-Chloro-2,6-diaminopyrimidine
- Molecular Formula : C₄H₄ClN₅
- Key Differences: Substituents: Amino groups (electron-donating) at the 2- and 6-positions and chlorine at the 4-position. Reactivity: Amino groups facilitate hydrogen bonding and participation in condensation reactions, contrasting with the dichloro compound’s substitution tendencies.
- Applications : Labeled as a synthetic intermediate (e.g., NSC 8818), likely for pharmaceuticals or agrochemicals .
2,6-Dichloro-4-(chloromethyl)pyridine (CAS 101990-72-1)
- Molecular Formula : C₆H₄Cl₃N
- Key Differences :
Comparative Analysis Table
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
---|---|---|---|---|---|
This compound | 17228-74-9 | C₅H₃Cl₂NO | 163.99 | Cl (2,6), OH (4) | Likely synthesis intermediate |
6-Chloro-4-hydroxypyrimidine | 4765-77-9 | C₄H₃ClN₂O | 146.55 | Cl (6), OH (4) | Manufacturing/laboratory use |
2,6-Dimethyl-4-hydroxypyridine | 13603-44-6 | C₇H₉NO | 123.15 | CH₃ (2,6), OH (4) | Pesticide/pharmaceutical intermediate |
2,6-Dihydroxy-4-methyl-pyridine | N/A | C₆H₇NO₂ | 141.13 | OH (2,6), CH₃ (4) | Cosmetic applications (suspected) |
4-Chloro-2,6-diaminopyrimidine | N/A | C₄H₄ClN₅ | 157.57 | Cl (4), NH₂ (2,6) | Synthetic intermediate |
2,6-Dichloro-4-(chloromethyl)pyridine | 101990-72-1 | C₆H₄Cl₃N | 196.46 | Cl (2,6), CH₂Cl (4) | Reactive intermediate |
Key Research Findings
Electronic Effects : Chlorine substituents in this compound significantly increase the hydroxyl group’s acidity (pKa ~4–5) compared to methyl-substituted analogs (pKa ~8–9) due to electron withdrawal .
Reactivity Trends: Chlorinated pyridines (e.g., this compound) undergo nucleophilic aromatic substitution more readily than methylated or aminated derivatives . Hydroxyl and amino groups enhance solubility in polar solvents, while chlorine and methyl groups favor organic phases .
Thermal Stability : The high boiling point of this compound (424°C) suggests stability under high-temperature conditions, advantageous for industrial syntheses .
Biological Activity
2,6-Dichloro-4-hydroxypyridine (DCHP) is a heterocyclic compound characterized by a pyridine ring substituted with two chlorine atoms and a hydroxyl group. Its unique structure imparts distinctive chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry, agriculture, and biochemistry. This article explores the biological activities associated with DCHP, focusing on its antimicrobial properties, potential toxicity, and applications in pharmaceutical and agricultural contexts.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 163.99 g/mol
- Structure : Contains a pyridine ring with chlorine substituents at positions 2 and 6, and a hydroxyl group at position 4.
Biological Activity Overview
DCHP has been investigated for various biological activities:
- Antimicrobial Activity : DCHP exhibits significant antimicrobial properties against a range of pathogens. Studies indicate its effectiveness as a potential fungicide and herbicide in agricultural applications.
- Toxicological Profile : The compound is noted for its potential toxicity, particularly if ingested or in contact with skin. Understanding its toxicological effects is crucial for safe handling and application.
- Mechanism of Action : The biological effects of DCHP may involve interactions with specific enzymes or receptors, which can inhibit certain biological pathways.
Antimicrobial Properties
DCHP has been evaluated for its antimicrobial efficacy through various studies:
- In Vitro Studies : Research has demonstrated that DCHP possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus .
- Fungicidal Activity : DCHP's structure suggests potential fungicidal properties, making it a candidate for agricultural applications as a fungicide .
Case Study: Antimicrobial Efficacy
A study conducted to assess the antimicrobial activity of DCHP involved testing against several bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Candida albicans | 64 |
These findings suggest that DCHP exhibits selective antimicrobial activity, particularly against S. aureus .
Toxicological Studies
The safety profile of DCHP is critical for its application in both pharmaceuticals and agriculture:
- Toxicity Assessment : Studies indicate that DCHP can be harmful if ingested or upon skin contact. It is classified as an irritant, necessitating careful handling .
- Environmental Impact : Research into the environmental persistence and toxicity of DCHP is essential to evaluate its impact when used as an agrochemical.
Applications in Pharmaceuticals
DCHP serves as an intermediate in the synthesis of various pharmaceutical compounds:
- Cardiovascular Agents : It has been utilized in the development of drugs targeting cardiovascular diseases due to its ability to interact with specific biological targets .
- Anti-inflammatory Drugs : The compound's structure allows it to be modified into derivatives that exhibit anti-inflammatory properties .
Comparative Analysis with Similar Compounds
DCHP's biological activity can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-4-hydroxypyridine | CHClNO | Single chlorine atom; less toxic |
3,5-Dichloro-4-hydroxypyridine | CHClN | Different chlorine positioning; similar activity |
2,6-Dimethyl-4-hydroxypyridine | CHClN | Methyl groups affecting solubility and reactivity |
These comparisons highlight how variations in substitution patterns influence biological activity and toxicity profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dichloro-4-hydroxypyridine in laboratory settings?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine derivatives. For example, chlorination of 4-hydroxypyridine using thionyl chloride or phosphorus oxychloride under controlled temperature (60–80°C) yields the dichloro derivative. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%) . Safety protocols, such as using inert atmospheres and corrosion-resistant equipment, are critical due to reactive intermediates .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Employ a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding of the hydroxyl group .
- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.
- Thermogravimetric analysis (TGA) to assess thermal stability, noting decomposition temperatures above 200°C .
Q. What solvents and storage conditions are recommended for preserving this compound’s stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 4°C. Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution due to the compound’s limited solubility in water. Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., C-2 and C-6 positions). Compare activation energies for potential substitutions (e.g., replacing Cl with amino groups) using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .
Q. What strategies resolve contradictory data in crystallographic refinement for this compound derivatives?
- Methodological Answer : Address discrepancies (e.g., bond length variations) by:
- Re-examining diffraction data for twinning or disorder using SHELXD .
- Cross-validating with spectroscopic data (IR/Raman) to confirm functional group assignments.
- Applying Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
Q. How does the electronic structure of this compound influence its acid-base behavior in aqueous systems?
- Methodological Answer : Perform potentiometric titrations to determine pKa values, correlating results with computational electrostatic potential maps. The hydroxyl group’s acidity (predicted pKa ~8–9) is modulated by electron-withdrawing Cl substituents, enhancing deprotonation under basic conditions .
Q. Experimental Design & Data Analysis
Design an experiment to evaluate the compound’s potential as a ligand in coordination chemistry.
- Methodological Answer :
- Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) by refluxing this compound with metal salts in ethanol.
- Characterize using UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and magnetic susceptibility measurements.
- Compare stability constants with analogous pyridine ligands using competitive titration methods .
Q. How to analyze conflicting bioactivity data in preliminary toxicity assays?
- Methodological Answer :
- Conduct dose-response studies across multiple cell lines to identify cell-type-specific effects.
- Use metabolomics (LC-MS) to track reactive metabolites that may explain variability.
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish artifacts from true biological activity .
Q. Safety & Handling
Q. What are critical safety measures for handling this compound during synthesis?
- Methodological Answer :
Properties
IUPAC Name |
2,6-dichloro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKDCCXTYRUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938119 | |
Record name | 2,6-Dichloropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-74-9 | |
Record name | 2,6-Dichloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.